molecular formula C6H10O5 B043426 1,6-Anhydro-beta-D-mannopyranose CAS No. 14168-65-1

1,6-Anhydro-beta-D-mannopyranose

Cat. No.: B043426
CAS No.: 14168-65-1
M. Wt: 162.14 g/mol
InChI Key: TWNIBLMWSKIRAT-UHFFFAOYSA-N
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Description

1,6-Anhydro-D-galactose is a chemical compound that belongs to the class of anhydro sugars. These sugars are formed by the intramolecular elimination of a water molecule, resulting in the formation of a new heterocyclic ring. 1,6-Anhydro-D-galactose is a significant compound in carbohydrate chemistry and glycobiology due to its structural and functional properties. It is commonly used as a precursor for the synthesis of various bioactive compounds and polysaccharides .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Anhydro-D-galactose can be synthesized through various chemical approaches. One efficient three-step procedure involves the formation of galactofuranosyl iodide by treating per-O-tert-butyldimethylsilyl-D-galactofuranose with trimethylsilyl iodide. This is followed by selective 6-O-desilylation using an excess of trimethylsilyl iodide, and simultaneous nucleophilic attack of the 6-hydroxy group on the anomeric carbon, with iodide acting as a good leaving group .

Industrial Production Methods

Industrial production methods for 1,6-Anhydro-D-galactose typically involve the pyrolysis of D-galactose under reduced pressure or acid treatment under heating. these methods often result in low yields and require tedious separation from several byproducts .

Chemical Reactions Analysis

Types of Reactions

1,6-Anhydro-D-galactose undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Pseudomonas putida strains are used for selective oxidation.

    Reduction: Tri-n-butyltin deuteride is used for reduction reactions.

    Substitution: Photobromination is carried out using bromine under specific conditions.

Major Products Formed

    Oxidation: D-galactonic acid.

    Reduction: Deuterated derivatives of 1,6-anhydro-D-galactose.

    Substitution: Brominated derivatives of 1,6-anhydro-D-galactose.

Comparison with Similar Compounds

1,6-Anhydro-D-galactose can be compared with other similar compounds, such as:

Uniqueness

1,6-Anhydro-D-galactose is unique due to its structural and functional properties, which make it a valuable precursor for the synthesis of various bioactive compounds and polysaccharides. Its ability to promote cell proliferation and enhance extracellular matrix formation further distinguishes it from other similar compounds .

Properties

IUPAC Name

6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O5/c7-3-2-1-10-6(11-2)5(9)4(3)8/h2-9H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWNIBLMWSKIRAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(C(O1)O2)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14168-65-1, 498-07-7, 644-76-8
Record name NSC226600
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226600
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Record name Levoglucosan
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Record name 1,6-Anhydro-beta-D-galactopyranose
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can 1,6-Anhydro-beta-D-mannopyranose derivatives be used to synthesize complex molecules?

A1: Yes, this compound derivatives have proven to be valuable building blocks in organic synthesis. For instance, ketoxime ethers at the C3 position of these derivatives can act as radical traps, enabling the synthesis of advanced intermediates for complex molecules like (-)-tetrodotoxin. [] This highlights the potential of these derivatives in constructing intricate molecular structures relevant to various fields, including medicinal chemistry.

Q2: Are there any known instances of this compound derivatives exhibiting biological activity?

A2: Research suggests that certain modifications to the this compound structure can lead to compounds with enzyme inhibitory activity. Specifically, methyl acarviosin analogues incorporating the this compound residue have demonstrated moderate inhibitory activity against alpha-D-mannosidase and yeast alpha-D-glucosidase. [] This finding underscores the potential of these derivatives as tools for studying enzyme activity and developing potential therapeutic agents.

Q3: Have there been any unexpected reactions observed with this compound derivatives in organic synthesis?

A3: Interestingly, an unexpected regioselectivity was observed during the Rh-catalyzed sulfamate ester cyclization of this compound derivatives. Instead of the anticipated six-membered oxathiazinane products, the reaction yielded five-membered sulfamidates, indicating a preference for beta-C-H amination over the typical gamma-C-H insertion. [] This unusual selectivity highlights the importance of considering three-dimensional structures and electronic factors when designing synthetic strategies involving these derivatives.

Q4: Can this compound be generated unintentionally during carbohydrate analysis?

A4: Yes, it's crucial to be aware that 2,3,4-tri-O-acetyl-1,6-anhydro-beta-D-mannopyranose can form as an artifact during carbohydrate analysis. [] This underscores the importance of careful method validation and interpretation of results in carbohydrate research to avoid misidentification and ensure accurate data interpretation.

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